tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate
Description
tert-Butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate is a protected azetidine derivative featuring a trifluoroethylamine substituent. The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic workflows. The trifluoroethylamine moiety introduces strong electron-withdrawing effects, which can modulate reactivity, lipophilicity, and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-4-6(5-15)7(14)10(11,12)13/h6-7H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNJKYOHGZDZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common synthetic route includes the reaction of a suitable azetidine derivative with a trifluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the trifluoroethyl group.
Substitution: Substitution reactions can introduce new substituents onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate has been studied for its potential as a building block in drug synthesis due to its azetidine core, which is often found in bioactive compounds.
Antiviral Activity
Research indicates that derivatives of azetidine compounds exhibit antiviral properties. The incorporation of the trifluoroethyl group may enhance the compound's interaction with viral proteins, potentially leading to effective antiviral agents.
Case Study: Synthesis of Antiviral Agents
A study synthesized various azetidine derivatives using this compound as a precursor. The resulting compounds showed promising antiviral activity against influenza viruses in vitro, demonstrating the utility of this compound in developing new antiviral therapies .
Drug Development
The compound's structural features make it a candidate for creating novel pharmaceuticals targeting various diseases.
Neurological Disorders
Azetidine derivatives are being explored for their neuroprotective effects. The trifluoroethyl moiety can influence the pharmacokinetics of drugs designed to treat neurological conditions.
Case Study: Neuroprotective Agents
Research has demonstrated that modifications of the azetidine structure can lead to compounds with enhanced neuroprotective properties in models of neurodegeneration . The application of this compound in this context could yield promising results.
Agricultural Chemistry
The unique properties of this compound also extend to agricultural applications.
Herbicides and Pesticides
Compounds with azetidine structures have been evaluated for their efficacy as herbicides and pesticides due to their ability to disrupt metabolic pathways in plants and pests.
Case Study: Synthesis of Herbicides
A recent study explored the synthesis of herbicidal agents derived from this compound. These agents demonstrated significant herbicidal activity against common agricultural weeds .
Material Science
The incorporation of fluorinated compounds like this compound into polymer matrices has been investigated for developing advanced materials with unique properties.
Fluorinated Polymers
Fluorinated polymers exhibit enhanced chemical resistance and thermal stability. The use of this azetidine derivative in polymer synthesis can lead to materials suitable for high-performance applications.
Case Study: Polymer Synthesis
Research has shown that polymers incorporating trifluoroethyl groups exhibit improved hydrophobicity and chemical resistance compared to their non-fluorinated counterparts . This suggests that this compound could be beneficial in developing new polymeric materials.
Mechanism of Action
The mechanism by which tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoroethyl group can enhance the compound's binding affinity and selectivity, while the azetidine ring provides structural stability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity (LogP): The trifluoroethyl group increases lipophilicity compared to hydroxyethyl (LogP ~0.85 for hydroxyethyl ) but less than bromoethyl (predicted LogP ~2.1 ). The cyanomethylene analog has a lower LogP (~1.5) due to polarizable nitrile group .
- Solubility and Stability: Boc protection generally improves stability under basic conditions. Trifluoroethylamine may enhance metabolic stability compared to difluoro or non-fluorinated analogs .
Biological Activity
Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H18F3N2O2
- Molecular Weight : 240.26 g/mol
- CAS Number : 325775-44-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoroethyl group enhances the lipophilicity of the compound, which may facilitate its penetration into cell membranes and improve its bioavailability.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related azetidine derivatives can inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |
| Compound B | MCF-7 (Breast Cancer) | 17.02 |
| This compound | TBD | TBD |
These findings suggest a potential for selective cytotoxicity against cancer cells while sparing normal cells.
Inhibition of Metastasis
In animal models, certain azetidine derivatives have demonstrated the ability to inhibit metastasis in aggressive cancer types. For example, a study noted that a related compound significantly reduced lung metastasis in mice injected with MDA-MB-231 cells over a 30-day period. This indicates that this compound may also possess antimetastatic properties.
Case Study 1: In Vivo Efficacy
In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with an azetidine derivative resulted in a marked decrease in tumor size and number of metastatic nodules compared to control groups. The compound's mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Selectivity Index
A comparative analysis between this compound and standard chemotherapeutics like 5-Fluorouracil revealed a better selectivity index for cancer cells over normal cells. This selectivity is crucial for minimizing side effects associated with traditional chemotherapy.
Safety and Toxicology
While promising in terms of efficacy, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments indicate that compounds within this class can cause severe skin burns and eye damage upon contact. Further toxicological studies are warranted to establish safe dosage levels for clinical applications.
Q & A
Q. What are the common synthetic strategies for introducing the 1-amino-2,2,2-trifluoroethyl group onto the azetidine ring?
The 1-amino-2,2,2-trifluoroethyl moiety is typically introduced via reductive amination or nucleophilic substitution. For example:
- Reductive amination : Reacting a trifluoromethyl ketone with an amine precursor under hydrogenation conditions (e.g., NaBHCN or H/Pd-C) to form the secondary amine. Boc protection is then applied using Boc anhydride (BocO) in the presence of a base like triethylamine (TEA) or DMAP in dichloromethane (DCM) at 0–20°C .
- Nucleophilic substitution : Displacement of a leaving group (e.g., halide or sulfonate) on the azetidine ring with a trifluoroethylamine derivative. This requires careful pH control to avoid decomposition of the trifluoroethylamine .
Q. How is the purity of the compound validated in academic research?
- Chromatography : Reverse-phase HPLC or UPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradients.
- Spectroscopy : H/C NMR to confirm structural integrity, with emphasis on the trifluoroethyl group’s characteristic splitting patterns (e.g., quartets for -CF) and Boc-protected amine signals (δ ~1.4 ppm for tert-butyl) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHFNO) .
Q. What are the recommended storage conditions to prevent degradation?
- Store under inert gas (Ar/N) at –20°C in airtight containers. The Boc group is susceptible to acidic hydrolysis, so exposure to moisture or protic solvents must be minimized .
Advanced Research Questions
Q. How can reaction yields be optimized for the Boc protection step?
- Catalyst selection : DMAP (4-dimethylaminopyridine) significantly accelerates Boc protection by acting as a nucleophilic catalyst. Yields improve from ~60% to >90% when DMAP is used with BocO in DCM .
- Solvent effects : Anhydrous DCM or THF minimizes side reactions. Traces of water can hydrolyze BocO, reducing efficiency.
- Stoichiometry : A 1.2–1.5 molar excess of BocO ensures complete protection of the amine.
Q. How to analyze stereochemical outcomes in derivatives of this compound?
- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) to resolve enantiomers. For example, derivatives with a chiral trifluoroethyl group may show distinct retention times .
- X-ray crystallography : Single-crystal analysis resolves absolute configuration. This is critical for structure-activity relationship (SAR) studies in drug discovery .
Q. What strategies mitigate side reactions during trifluoroethylamine coupling?
- Temperature control : Conduct reactions at 0–5°C to suppress elimination pathways (e.g., formation of trifluoroethylene byproducts).
- Protecting group compatibility : Ensure the azetidine nitrogen is fully Boc-protected before introducing the trifluoroethyl group to prevent unwanted nucleophilic attacks .
Data Contradiction and Resolution
Q. How to resolve discrepancies in reported synthetic yields for similar azetidine derivatives?
- Reproducibility checks : Variations in yields (e.g., 70% vs. 90%) may arise from differences in reagent purity or inert atmosphere quality. Replicate conditions from multiple sources (e.g., PharmaBlock’s tert-butyl azetidine protocols vs. academic syntheses) .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., de-Boc products or dimerization artifacts). Adjust quenching protocols (e.g., rapid acidification to pH 3–4) to minimize degradation .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
Q. Table 2. Key Spectral Data
| Technique | Diagnostic Signals |
|---|---|
| H NMR | δ 1.42 (s, 9H, Boc), δ 3.80 (m, 4H, azetidine), δ 3.20 (q, 2H, -CH-CF) |
| HRMS | [M+H] Calculated: 283.13; Found: 283.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
